molecular formula C10H21N B12981135 N-Methyl-2-propylcyclohexanamine CAS No. 252854-43-6

N-Methyl-2-propylcyclohexanamine

Cat. No.: B12981135
CAS No.: 252854-43-6
M. Wt: 155.28 g/mol
InChI Key: UEKBSARWTFIGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-propylcyclohexanamine is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexanamine, where the nitrogen atom is substituted with a methyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-propylcyclohexanamine typically involves the alkylation of cyclohexanamine. One common method is the reaction of cyclohexanamine with methyl iodide and propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced separation techniques can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-propylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted cyclohexanamines depending on the reagents used.

Scientific Research Applications

N-Methyl-2-propylcyclohexanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-2-propylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methylcyclohexanamine: Similar structure but lacks the propyl group.

    N-Propylcyclohexanamine: Similar structure but lacks the methyl group.

    Cyclohexanamine: The parent compound without any substitutions.

Uniqueness

N-Methyl-2-propylcyclohexanamine is unique due to the presence of both methyl and propyl groups on the nitrogen atom. This dual substitution imparts distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

252854-43-6

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-methyl-2-propylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-3-6-9-7-4-5-8-10(9)11-2/h9-11H,3-8H2,1-2H3

InChI Key

UEKBSARWTFIGRW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCC1NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.